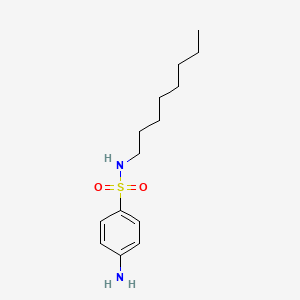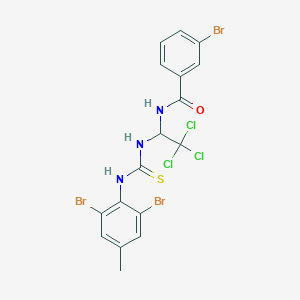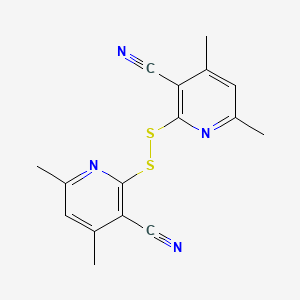
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at the 6 and 8 positions can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the acetamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds in this class may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
類似化合物との比較
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the dichloro and phenoxyphenyl substitutions.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide: Has a methoxy group instead of a phenoxy group.
Uniqueness
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both dichloro and phenoxyphenyl groups, which may enhance its biological activity and specificity compared to similar compounds.
特性
CAS番号 |
618444-18-1 |
|---|---|
分子式 |
C22H15Cl2N3O3 |
分子量 |
440.3 g/mol |
IUPAC名 |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H15Cl2N3O3/c23-14-10-18-21(19(24)11-14)25-13-27(22(18)29)12-20(28)26-15-6-8-17(9-7-15)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28) |
InChIキー |
WXKAMHCTKMWSCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)

![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)

